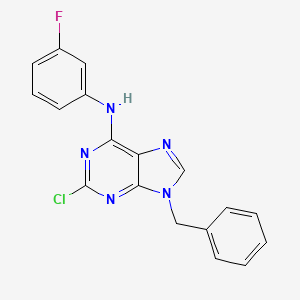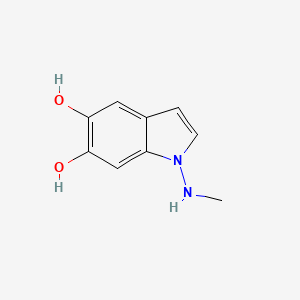
9H-Purin-6-amine, 2-chloro-N-(3-fluorophenyl)-9-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 2nd position, and a 3-fluorophenyl group attached to the nitrogen atom at the 6th position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Chlorine Atom: Chlorination of the purine core at the 2nd position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the 3-Fluorophenyl Group: The final step involves the attachment of the 3-fluorophenyl group to the nitrogen atom at the 6th position, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学研究应用
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can be relevant in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-fluorophenyl)benzamide: This compound shares the 2-chloro and 3-fluorophenyl groups but lacks the purine core and benzyl group.
9-Benzyl-2-chloro-9H-purin-6-amine: This compound has the same purine core and benzyl group but lacks the 3-fluorophenyl group.
2-Chloro-9H-purin-6-amine: This compound has the purine core and chlorine atom but lacks the benzyl and 3-fluorophenyl groups.
The uniqueness of 9-Benzyl-2-chloro-N-(3-fluorophenyl)-9H-purin-6-amine lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
125802-62-2 |
|---|---|
分子式 |
C18H13ClFN5 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
9-benzyl-2-chloro-N-(3-fluorophenyl)purin-6-amine |
InChI |
InChI=1S/C18H13ClFN5/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,23,24) |
InChI 键 |
APMULFGIZDXZSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)






![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)


